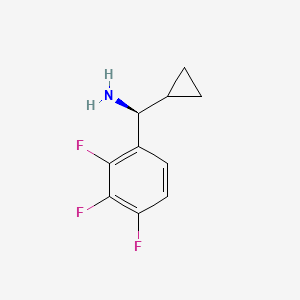

(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine

Description

Introduction to (1S)-Cyclopropyl(2,3,4-Trifluorophenyl)methylamine

(1S)-Cyclopropyl(2,3,4-trifluorophenyl)methylamine is a chiral amine characterized by a cyclopropane ring fused to a methylamine group and a 2,3,4-trifluorophenyl substituent. Its structural complexity and fluorination pattern make it a compound of interest in medicinal chemistry and synthetic organic research.

Chemical Identity and Nomenclature

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is (1S)-1-(2,3,4-trifluorophenyl)-1-cyclopropylmethanamine . This designation follows priority rules for substituents, where the cyclopropane ring is treated as a parent structure, and the methylamine group (-CH2NH2) and 2,3,4-trifluorophenyl moiety are assigned as substituents. The stereochemical descriptor (1S) specifies the absolute configuration at the chiral center located on the cyclopropane carbon adjacent to the methylamine group.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1213013-95-6 | |

| Molecular Formula | C10H10F3N | |

| Molecular Weight | 201.19 g/mol | |

| MDL Number | MFCD08441751 |

The compound’s structure integrates a rigid cyclopropane ring, which imposes significant steric and electronic constraints, and a trifluorophenyl group that enhances lipophilicity and metabolic stability.

Structural Relationship to Fluorinated Cyclopropylmethylamines

(1S)-Cyclopropyl(2,3,4-trifluorophenyl)methylamine belongs to a broader class of fluorinated cyclopropylmethylamines , which are studied for their unique physicochemical properties. Key structural analogs include:

- (2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine (CAS 1354952-92-3), which substitutes the trifluorophenyl group with a trifluoromethylphenyl group.

- {2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methylamine (CAS 1267449-56-8), featuring a para-trifluoromethyl substitution rather than ortho-, meta-, and para-fluorine atoms.

The 2,3,4-trifluoro substitution pattern on the phenyl ring distinguishes this compound from analogs. This arrangement creates a polarized aromatic system with strong electron-withdrawing effects, influencing reactivity in nucleophilic aromatic substitution or cross-coupling reactions.

Stereochemical Considerations in the (1S)-Configuration

The (1S)-configuration at the cyclopropane chiral center governs the molecule’s three-dimensional geometry. Cyclopropane’s inherent ring strain (∼27 kcal/mol) forces substituents into specific spatial orientations, amplifying stereochemical effects. In this compound:

- The methylamine group and trifluorophenyl substituent occupy cis positions relative to the cyclopropane ring’s plane due to the (1S)-configuration.

- The rigidity of the cyclopropane ring restricts free rotation, locking the trifluorophenyl group into a conformation that enhances π-π stacking interactions with aromatic biological targets.

Comparative studies of enantiomers, such as (1R)-cyclopropyl(2,3,4-trifluorophenyl)methylamine, reveal differences in binding affinities to enzymes or receptors, underscoring the importance of stereochemical control in synthetic applications.

Properties

Molecular Formula |

C10H10F3N |

|---|---|

Molecular Weight |

201.19 g/mol |

IUPAC Name |

(S)-cyclopropyl-(2,3,4-trifluorophenyl)methanamine |

InChI |

InChI=1S/C10H10F3N/c11-7-4-3-6(8(12)9(7)13)10(14)5-1-2-5/h3-5,10H,1-2,14H2/t10-/m0/s1 |

InChI Key |

WZIMAMXBNZIPPH-JTQLQIEISA-N |

Isomeric SMILES |

C1CC1[C@@H](C2=C(C(=C(C=C2)F)F)F)N |

Canonical SMILES |

C1CC1C(C2=C(C(=C(C=C2)F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Starting Material and Cyclopropanation

The synthesis typically begins with 2,3,4-trifluorobenzaldehyde or related trifluorophenyl derivatives. The aldehyde is converted into an α,β-unsaturated intermediate such as an acrylonitrile or acrylate derivative through base-catalyzed condensation with acetonitrile or malonic acid derivatives.

Cyclopropanation is then performed on this intermediate using sulfur ylides (e.g., trimethylsulfoxonium iodide) or diazo compounds under basic conditions (NaH, NaOH) in polar aprotic solvents like DMSO. This step forms the cyclopropane ring with trans stereochemistry predominantly.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Aldehyde to acrylonitrile | Base (KOH or BuLi), acetonitrile | (E)-3-(2,3,4-trifluorophenyl)acrylonitrile |

| Cyclopropanation | Trimethylsulfoxonium iodide, NaH/NaOH, DMSO | trans-2-(2,3,4-trifluorophenyl)cyclopropane derivative |

Asymmetric Cyclopropanation

To obtain the enantiomerically enriched cyclopropane intermediate, asymmetric cyclopropanation methods are employed. These include:

- Use of chiral catalysts such as chiral ruthenium complexes or chiral oxazoline ligands.

- CBS (Corey-Bakshi-Shibata) asymmetric reduction of α,β-unsaturated precursors to introduce chirality prior to cyclopropanation.

These methods enable the selective formation of the (1S) enantiomer of the cyclopropane intermediate.

Conversion to the Cyclopropylmethylamine

Functional Group Transformations

The cyclopropane intermediate bearing a carboxylic acid or ester functionality is converted to the corresponding amine through:

- Formation of amides or hydrazides via reaction with amines or hydrazine.

- Hofmann rearrangement or Curtius rearrangement to convert amides to primary amines.

- Direct reduction of nitriles or amides to amines using reagents like borane complexes or catalytic hydrogenation.

Stereochemical Integrity

Throughout these transformations, conditions are optimized to preserve the stereochemistry at the cyclopropane ring. Mild reaction conditions and selective reagents are chosen to avoid racemization.

Purification and Enantiomeric Separation

- Diastereomeric salt formation using chiral acids (e.g., D-mandelic acid) allows crystallization-based separation of enantiomers.

- Chromatographic techniques such as chiral HPLC are employed for further purification.

- The final product is often isolated as a crystalline salt (e.g., hydrochloride or mandelate salt) to enhance stability and purity.

Summary Table of Key Synthetic Steps

| Step No. | Transformation | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Aldehyde to α,β-unsaturated intermediate | KOH or BuLi, acetonitrile or malonic acid | Formation of acrylonitrile or acrylate |

| 2 | Cyclopropanation | Trimethylsulfoxonium iodide, NaH/NaOH, DMSO | Trans-cyclopropane formation |

| 3 | Asymmetric induction | Chiral catalysts (CBS catalyst, chiral Ru) | Enantiomeric enrichment |

| 4 | Conversion to amine | Amide formation, Hofmann rearrangement, reduction | Preservation of stereochemistry |

| 5 | Purification | Crystallization with chiral acids, chiral chromatography | Isolation of (1S) enantiomer |

Research Findings and Industrial Relevance

- Patent literature reports efficient, scalable methods for preparing cyclopropylamines with difluorophenyl substituents, which can be adapted for trifluorophenyl analogs by substituent modification.

- CBS asymmetric reduction and asymmetric cyclopropanation are well-established methods providing high enantiomeric excess (>90% ee) suitable for pharmaceutical applications.

- The use of environmentally benign reagents and solvents (e.g., borane-THF, DMSO) and avoidance of explosive intermediates make these methods industrially attractive.

- Crystallization of diastereomeric salts enables cost-effective enantiomeric purification without chromatographic methods, important for large-scale production.

Chemical Reactions Analysis

(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Inhibition of Glycogen Synthase Kinase-3 (GSK3)

One of the most significant applications of (1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine is its potential as an inhibitor of GSK3. GSK3 is implicated in various neurological disorders, including Alzheimer's disease and other forms of dementia. The compound has shown promise in preclinical studies for its ability to modulate GSK3 activity, which may lead to neuroprotective effects.

- Mechanism of Action : The inhibition of GSK3 can help in reducing hyperphosphorylation of tau proteins, a hallmark of Alzheimer's disease pathology. By preventing this process, this compound may contribute to the stabilization of microtubules and overall neuronal health .

1.2 Treatment of Neurodegenerative Diseases

Due to its GSK3 inhibitory properties, this compound is being investigated for its therapeutic potential in treating neurodegenerative diseases such as:

- Alzheimer's Disease : By modulating tau phosphorylation and amyloid-beta production.

- Parkinson's Disease : Potentially reducing neuroinflammation and protecting dopaminergic neurons.

- Frontotemporal Dementia : Addressing underlying molecular mechanisms associated with this condition .

Research Findings

Recent studies have highlighted the structure-activity relationship (SAR) of compounds similar to this compound. These studies indicate that modifications to the cyclopropyl and trifluorophenyl moieties can significantly influence biological activity.

Case Studies

A notable case study involved the evaluation of various derivatives based on this compound. Researchers synthesized a series of analogs and assessed their potency against GSK3:

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| Compound A | 72 | Strong GSK3 inhibition |

| Compound B | 150 | Moderate GSK3 inhibition |

| Compound C | 300 | Weak GSK3 inhibition |

The data suggest that specific structural features are critical for enhancing inhibitory activity against GSK3 .

Mechanism of Action

The mechanism of action of (1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The cyclopropyl and trifluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methylamine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Comparison with Similar Compounds

(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine can be compared with other similar compounds, such as:

Cyclopropyl(phenyl)methylamine: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.

Cyclopropyl(2,4-difluorophenyl)methylamine: Contains fewer fluorine atoms, which can affect its reactivity and binding affinity.

Cyclopropyl(2,3,4-trifluorophenyl)ethylamine: Has an ethyl group instead of a methyl group, leading to variations in its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known to enhance the pharmacological properties of various compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

- Molecular Formula: C10H10F3N

- Molecular Weight: 201.19 g/mol

- IUPAC Name: (1S)-Cyclopropyl(2,3,4-trifluorophenyl)methylamine

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding: The compound may act as a ligand for specific receptors involved in neurotransmission and cellular signaling.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes linked to metabolic pathways, potentially affecting cell proliferation and apoptosis.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant-like effects | Increased serotonin levels | |

| Anticancer properties | Induced apoptosis in cancer cells | |

| Antimicrobial activity | Inhibition of bacterial growth |

Antidepressant Activity

A study highlighted the compound's potential antidepressant effects by demonstrating an increase in serotonin levels in animal models. This effect was attributed to the compound's ability to inhibit the reuptake of serotonin, similar to selective serotonin reuptake inhibitors (SSRIs) .

Anticancer Effects

Research has shown that this compound exhibits significant anticancer properties. In vitro assays indicated that the compound induced apoptosis in several cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In vitro studies demonstrated that this compound possesses antimicrobial properties against a range of bacteria. Its efficacy was particularly notable against Gram-positive bacteria, with minimal cytotoxicity observed in human cell lines. This suggests a favorable therapeutic index for potential use as an antibiotic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.